molecular formula C20H20O4 B7819685 Isobavachalcone CAS No. 54676-49-2

Isobavachalcone

Cat. No.: B7819685
CAS No.: 54676-49-2
M. Wt: 324.4 g/mol
InChI Key: DUWPGRAKHMEPCM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobavachalcone can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as Psoralea corylifolia, followed by purification using chromatographic techniques . Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Isobavachalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into dihydrochalcones.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Acetylated derivatives.

Comparison with Similar Compounds

Isobavachalcone is unique due to its prenylated structure, which enhances its biological activity. Similar compounds include:

Biological Activity

Isobavachalcone (IBC), a natural flavonoid derived primarily from the seeds of Psoralea corylifolia, has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of IBC, including its anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. The following sections detail the mechanisms of action, relevant studies, and potential therapeutic applications of IBC.

1. Overview of this compound

This compound is classified as a prenylated chalcone and is known for its wide spectrum of biological activities. It has been reported to possess:

  • Anticancer properties : Inhibits cancer cell proliferation and induces apoptosis.
  • Antibacterial effects : Disrupts bacterial membranes and inhibits growth.
  • Antifungal activity : Effective against various fungal strains.
  • Anti-inflammatory effects : Modulates inflammatory pathways.
  • Neuroprotective effects : Protects neuronal cells from damage.

2.1 Anticancer Activity

IBC has shown promising results in various cancer cell lines. It induces apoptosis through multiple pathways:

  • Mitochondrial Pathway : Increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis .
  • Inhibition of Oncogenic Pathways : IBC inhibits key signaling pathways such as AKT, ERK, and Wnt, which are crucial for cancer cell survival .

2.2 Antibacterial and Antifungal Effects

Recent studies have demonstrated that IBC exhibits potent antibacterial and antifungal activities:

  • Mechanism Against Bacteria : IBC disrupts the integrity of bacterial membranes, leading to cell lysis. It has been shown to be effective against Staphylococcus aureus and other pathogens .
  • Fungal Inhibition : IBC effectively inhibits the growth of Candida albicans by disrupting cell wall integrity and inducing apoptosis in fungal cells .

3.1 Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of IBC on human colorectal adenocarcinoma cells (HT29) and their multidrug-resistant counterparts (HT29/Dx). The findings indicated that IBC not only reduced cell viability but also reversed drug resistance by inhibiting the P-glycoprotein transporter (ABCB1) .

Cell LineIC50 (µM)Mechanism of Action
HT2925Induces apoptosis via ROS production
HT29/Dx30ABCB1 inhibition

3.2 Antifungal Activity Against C. albicans

In a recent study, IBC was tested for its antifungal properties against C. albicans. The results showed that IBC significantly inhibited both planktonic growth and biofilm formation by disrupting the expression of genes involved in cell wall synthesis .

TreatmentMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
This compound15 µg/mL80% inhibition

4. Pharmacokinetics and Toxicity

Despite its promising therapeutic potential, IBC has been associated with hepatotoxicity in certain studies. For instance, exposure to IBC led to increased mortality rates in zebrafish embryos and liver injury . Additionally, pharmacokinetic studies suggest that while IBC has low bioavailability, it can penetrate the blood-brain barrier effectively .

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317123
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20784-50-3, 54676-49-2
Record name Isobavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20784-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyisocordoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBAVACHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobavachalcone
Reactant of Route 2
Reactant of Route 2
Isobavachalcone
Reactant of Route 3
Reactant of Route 3
Isobavachalcone
Reactant of Route 4
Reactant of Route 4
Isobavachalcone
Reactant of Route 5
Reactant of Route 5
Isobavachalcone
Reactant of Route 6
Isobavachalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.